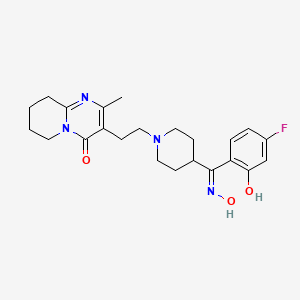
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- is a chemical compound with the molecular formula C12H9Cl2NO4 This compound is known for its unique structure, which includes a 1,4-oxazin-2-one ring substituted with dichloro and dimethoxyphenyl groups
準備方法
The synthesis of 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the oxazinone ring. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield.
化学反応の分析
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichloro and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- can be compared with other similar compounds, such as:
- 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3-methoxyphenyl)
- 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(4-methoxyphenyl)
These compounds share a similar core structure but differ in the substituents on the phenyl ring
特性
分子式 |
C12H9Cl2NO4 |
|---|---|
分子量 |
302.11 g/mol |
IUPAC名 |
3,5-dichloro-6-(3,4-dimethoxyphenyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C12H9Cl2NO4/c1-17-7-4-3-6(5-8(7)18-2)9-10(13)15-11(14)12(16)19-9/h3-5H,1-2H3 |
InChIキー |
NIDKULRBXVNXPB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


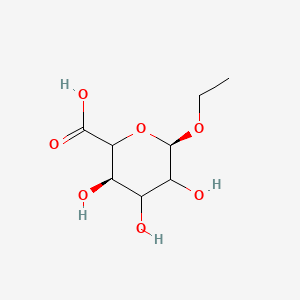
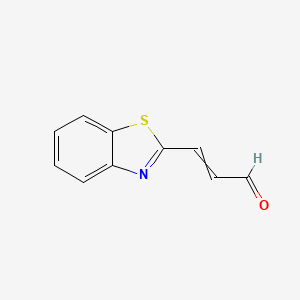
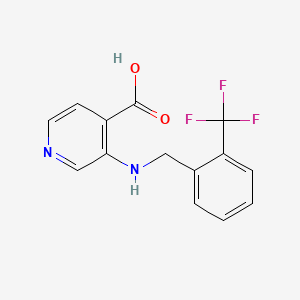
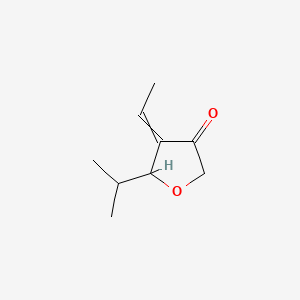
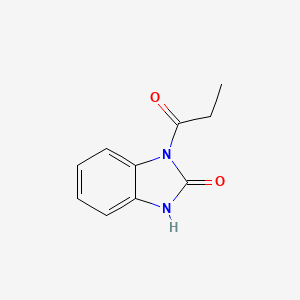
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)
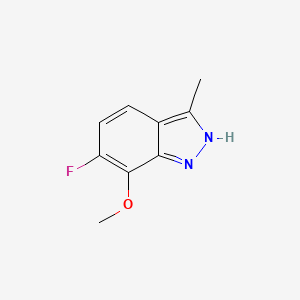
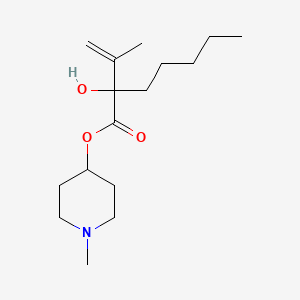
![5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene](/img/structure/B13836504.png)
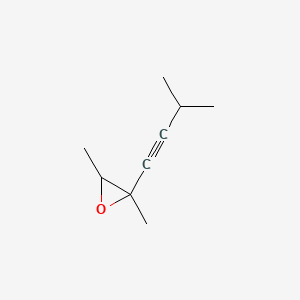

![sodium;(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13836526.png)
![12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate](/img/structure/B13836536.png)
